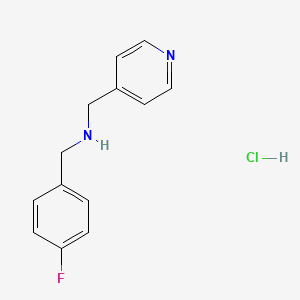

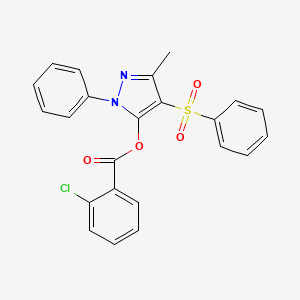

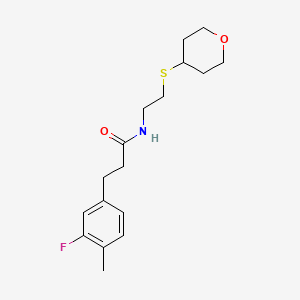

![molecular formula C11H20N2O2 B2706356 内-6-(Boc-氨基)-3-氮杂双环[3.1.1]庚烷 CAS No. 1614256-81-3](/img/structure/B2706356.png)

内-6-(Boc-氨基)-3-氮杂双环[3.1.1]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is a chemical compound with the CAS Number: 869494-16-6 . It is also known as “6-Boc-3,6-diaza-bicyclo[3.1.1]heptane” and is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” is complex and rich in sp3 hybridization . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Chemical Reactions Analysis

The chemical reactions of such compounds are often complex and involve multiple steps. For instance, tricyclo[4.1.0.0 2,7]heptane and its monosubstituted derivatives are known to readily undergo radical addition to the central C 1 –C 7 bond .科学研究应用

Organic Synthesis

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” can be used in organic synthesis. It is a part of the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is featured by drug candidates such as LMV-6015 and AMG 221 .

Asymmetric Synthesis and Catalysis

The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis . Bornanesultam is a well-known chiral auxiliary , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.

Drug Discovery

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules . Therefore, “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used in drug discovery processes.

Benzene Bioisosteres

In recent years, there has been active research aimed at breaking the planarity of pharmacologically active molecules to improve their solubility and in vivo behavior . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a benzene bioisostere in this context .

Building Blocks for Drug Design

“endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could be used as a building block for drug design . Alkyl trifluoroborates are gaining recognition as useful substrates for introducing alkyl substituents in drug discovery , and “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in similar applications.

Formal [4 + 2] Cycloaddition Reactions

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could potentially be used in these types of reactions.

未来方向

The future directions for “endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane” could involve further exploration of its synthetic accessibility, as well as its potential applications in various fields. The development of new synthetic routes, implementation of new methodologies, and new exit vectorization could be potential areas of research .

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets. More research is needed to understand how these environmental factors influence the action of endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane.

属性

IUPAC Name |

tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+,9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULUIRLXYWAJQJ-JVHMLUBASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1C2CC1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1[C@@H]2C[C@H]1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

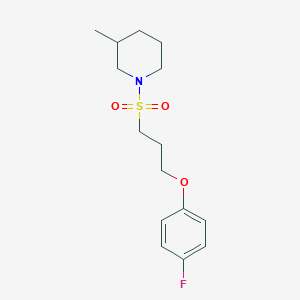

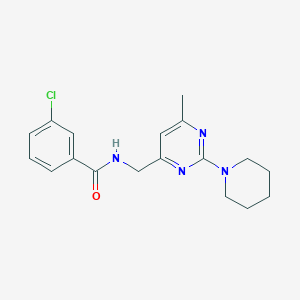

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)

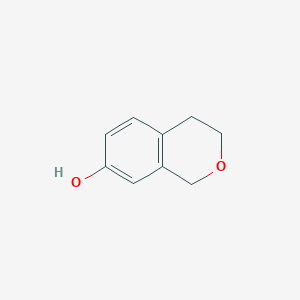

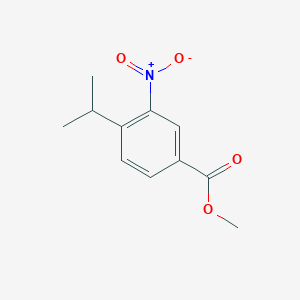

![Methyl 4-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2706281.png)

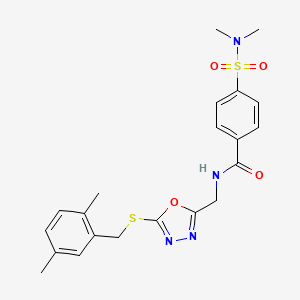

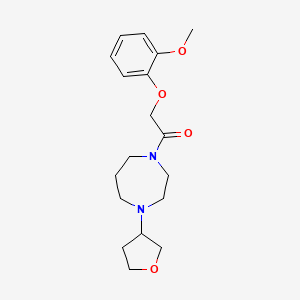

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2706284.png)

![2-Ethyl-4,7,8-trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2706292.png)